molecular formula C6H9O3PS B14243912 2-(3-Thienyl)ethylphosphonic acid CAS No. 344549-98-0

2-(3-Thienyl)ethylphosphonic acid

Cat. No.: B14243912
CAS No.: 344549-98-0
M. Wt: 192.17 g/mol
InChI Key: GNNBJERSFLLRPE-UHFFFAOYSA-N
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Description

2-(3-Thienyl)ethylphosphonic acid is an organophosphorus compound that features a thiophene ring attached to an ethylphosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Thienyl)ethylphosphonic acid typically involves the reaction of thiophene derivatives with phosphonic acid reagents. One common method includes the use of thiophene-3-carboxaldehyde, which undergoes a reaction with diethyl phosphite in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Thienyl)ethylphosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Thienyl)ethylphosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Thienyl)ethylphosphonic acid involves its ability to interact with various molecular targets. In corrosion protection, it acts as an adhesion promoter, enhancing the redox activity of polymethylthiophene films. This interaction helps in reducing the corrosion rate of metals by shifting the potential of the metal substrate to a passive state .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 2-Thiophenephosphonic acid

Uniqueness

2-(3-Thienyl)ethylphosphonic acid is unique due to the presence of both a thiophene ring and an ethylphosphonic acid group. This combination imparts distinct chemical properties, making it valuable in specific applications such as corrosion protection and materials science .

Properties

CAS No.

344549-98-0

Molecular Formula

C6H9O3PS

Molecular Weight

192.17 g/mol

IUPAC Name

2-thiophen-3-ylethylphosphonic acid

InChI

InChI=1S/C6H9O3PS/c7-10(8,9)3-1-6-2-4-11-5-6/h2,4-5H,1,3H2,(H2,7,8,9)

InChI Key

GNNBJERSFLLRPE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCP(=O)(O)O

Origin of Product

United States

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